5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring structure consisting of a triazole ring and a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various targets, such as enzymes and receptors, influencing their function and leading to various biological effects .
Mode of Action
It has been suggested that similar compounds can bind to their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the specific nature of the compound and its target .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present .
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction proceeds under mild conditions and yields the desired triazolopyrimidine derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted reactions. This method is advantageous due to its eco-friendly nature and the ability to produce high yields in a short reaction time . The use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation has been demonstrated to be effective for the synthesis of triazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anti-inflammatory properties
Comparison with Similar Compounds
Similar Compounds
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound shares a similar triazolopyrimidine structure but differs in the position of the functional groups.
7-Aryl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines: These derivatives have aryl groups attached to the triazolopyrimidine core.
Uniqueness
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-5(6(12)13)2-11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQTXPQXPMISMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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